molecular formula C10H14O2 B3353910 (3-Ethyl-4-methoxyphenyl)methanol CAS No. 56911-74-1

(3-Ethyl-4-methoxyphenyl)methanol

Cat. No. B3353910
CAS RN: 56911-74-1
M. Wt: 166.22 g/mol
InChI Key: OBCCOAMLKHMEOS-UHFFFAOYSA-N
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Description

“(3-Ethyl-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O2. Its IUPAC name is 3-ethyl-4-methoxyphenylmethanol. The compound is also known by its CAS number: 56911-74-1. It has a molecular weight of 166.22 g/mol. The compound is typically stored at temperatures between 2°C and 8°C .

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-methoxyphenyl)methanol” consists of a phenyl ring (with a methoxy group at the para position) attached to an ethyl group via a methylene (CH2) linker. The hydroxyl group (-OH) is attached to the phenyl ring. The compound’s 2D structure can be visualized as follows:
  • Physical and Chemical Properties Analysis

    • InChI Code : The InChI code for this compound is 1S/C10H14O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6,11H,3,7H2,1-2H3 .
  • Safety and Hazards

    • The Material Safety Data Sheet (MSDS) provides detailed safety information .
  • Scientific Research Applications

    Organic Synthesis

    “(3-Ethyl-4-methoxyphenyl)methanol” can be used in organic synthesis. It can serve as a building block in the synthesis of various complex organic compounds .

    Nonlinear Optics

    Methoxyphenyl derivatives have been studied for their contributions to nonlinearity in optical systems. The methoxy group gives a small contribution to nonlinearity and triggers the formation of a noncentrosymmetric crystal .

    Prodrug Development

    Tris (4-methoxyphenyl) methanol conjugates have been studied as potential prodrugs to enhance cellular biological activity and uptake .

    Charge Transport

    Compounds similar to “(3-Ethyl-4-methoxyphenyl)methanol” have been studied for their charge transport properties. These properties can be tuned for better performance through complexation with transition metals .

    Luminescence Properties

    The luminescence properties of ethyl 4-methoxyphenyl derivatives have been studied. These properties can be enhanced through complexation with transition metals .

    Gas Chromatography

    “(3-Methoxyphenyl) methanol, ethyl ether”, a related compound, has been studied using gas chromatography. This technique is used to separate and analyze compounds that can be vaporized without decomposition .

    properties

    IUPAC Name

    (3-ethyl-4-methoxyphenyl)methanol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6,11H,3,7H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OBCCOAMLKHMEOS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=C(C=CC(=C1)CO)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    166.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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